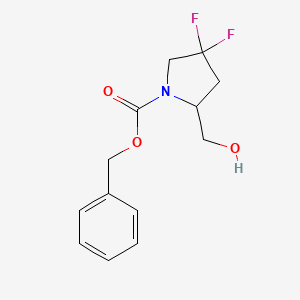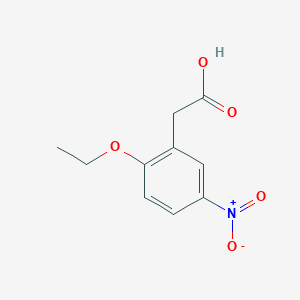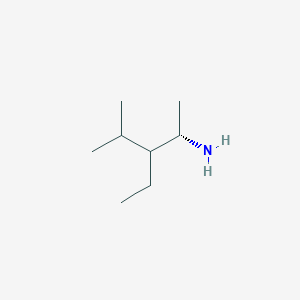
Tert-butyl 3-(6-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 3-(6-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate” is a chemical compound with the molecular formula C13H17FN2O2 . It is typically stored in a refrigerator .
Molecular Structure Analysis
The molecular structure of this compound includes a tert-butyl group, a 6-fluoropyridin-2-yl group, and a 3-hydroxyazetidine-1-carboxylate group . The InChI code for this compound is 1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-9(8-16)10-5-4-6-11(14)15-10/h4-6,9H,7-8H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.29 . It is a solid at room temperature and is typically stored in a refrigerator .Mecanismo De Acción
AZD6738 inhibits the activity of ATR by binding to its active site. ATR is activated in response to DNA damage, and its inhibition prevents the repair of damaged DNA, leading to cell death. AZD6738 has been shown to potentiate the effects of DNA-damaging agents, such as radiation and chemotherapy, by inhibiting the DNA damage response pathway.
Biochemical and Physiological Effects:
The primary biochemical effect of AZD6738 is the inhibition of ATR. This inhibition leads to the accumulation of DNA damage and the activation of cell death pathways. The physiological effects of AZD6738 are primarily related to its potential as a cancer treatment. AZD6738 has been shown to sensitize cancer cells to radiation and chemotherapy, leading to increased cell death and improved treatment outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of AZD6738 is its specificity for ATR. This specificity allows researchers to study the effects of ATR inhibition on the DNA damage response pathway without affecting other cellular processes. However, one of the limitations of AZD6738 is its low solubility, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on AZD6738. One potential direction is the development of combination therapies that include AZD6738 and other DNA-damaging agents. Another direction is the evaluation of AZD6738 in combination with immunotherapy. Additionally, further research is needed to understand the potential long-term effects of ATR inhibition and to identify biomarkers that can predict patient response to AZD6738. Overall, AZD6738 has shown significant potential as a cancer treatment, and further research is needed to fully evaluate its efficacy and safety.
Métodos De Síntesis
The synthesis of Tert-butyl 3-(6-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate involves a series of chemical reactions. The first step involves the reaction of 6-fluoropyridin-2-amine with tert-butyl 2-oxoacetate to form tert-butyl 3-(6-fluoropyridin-2-yl)-3-oxopropanoate. This intermediate is then reacted with ethylene diamine to form this compound. The overall yield of the synthesis is approximately 30%.
Aplicaciones Científicas De Investigación
The primary application of Tert-butyl 3-(6-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate is in cancer research. ATR is an essential component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to radiation and chemotherapy. AZD6738 has shown promising results in preclinical studies, where it has been shown to enhance the efficacy of radiation and chemotherapy in various cancer models. Clinical trials are ongoing to evaluate the safety and efficacy of AZD6738 in cancer patients.
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
tert-butyl 3-(6-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)9-5-4-6-10(14)15-9/h4-6,18H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCJXPMMPLPCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=NC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2946824.png)

![1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-3-(propan-2-yl)urea](/img/structure/B2946828.png)
![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2946829.png)
![Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946830.png)



![2-(4-chlorobenzyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2946834.png)

![N-(3-fluorophenyl)-1-methyl-5-(4-{[(5-methyl-2-furyl)methyl]amino}-4-oxobutanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2946836.png)

